molecular formula C15H23N3O2 B2400268 3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one CAS No. 1210200-68-2

3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

Katalognummer: B2400268
CAS-Nummer: 1210200-68-2
Molekulargewicht: 277.368
InChI-Schlüssel: QQSMEWQZBZDWKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 4-methylpiperidine moiety linked via a 2-oxoethyl group to the pyrimidinone core. This compound is structurally analogous to inhibitors targeting enzymes such as fatty acid-binding proteins (FABPs) or kinases, though its specific biological targets remain under investigation .

Eigenschaften

IUPAC Name

3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-6-propylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-3-4-13-9-14(19)18(11-16-13)10-15(20)17-7-5-12(2)6-8-17/h9,11-12H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSMEWQZBZDWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one typically involves a multi-step process. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the propyl group at the 6-position and the 2-oxoethyl group at the 3-position. The final step involves the substitution of the 2-oxoethyl group with the 4-methylpiperidin-1-yl group.

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Propyl Group: The propyl group can be introduced via an alkylation reaction using a suitable propyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Introduction of 2-Oxoethyl Group: The 2-oxoethyl group can be introduced through an acylation reaction using an appropriate acylating agent such as acetyl chloride or acetic anhydride.

    Substitution with 4-Methylpiperidin-1-yl Group: The final step involves the substitution of the 2-oxoethyl group with the 4-methylpiperidin-1-yl group through a nucleophilic substitution reaction using 4-methylpiperidine.

Industrial Production Methods

Industrial production of 3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Hydroxyl derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its potential pharmacological properties. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of bacteria and fungi. For instance, compounds with similar structural motifs have shown efficacy against strains like Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cellular processes .
  • Antitumor Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. The structural features of the pyrimidine ring are thought to play a crucial role in binding to targets involved in tumor growth regulation .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated several derivatives of pyrimidine compounds, including those similar to 3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one. Results indicated significant antimicrobial effects against various pathogens, suggesting potential for development into new antimicrobial agents .
  • Antitumor Research : Another investigation focused on the antitumor potential of pyrimidine derivatives, revealing that modifications at specific positions on the pyrimidine ring could enhance activity against cancer cell lines. This highlights the importance of structural optimization in drug design .

Wirkmechanismus

The mechanism of action of 3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several heterocyclic derivatives, particularly those containing piperidine, pyrimidinone, or fused ring systems. Below is a detailed comparison with key analogs:

2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one

  • Structural Differences :
    • Replaces the 4-methylpiperidine group with an unsubstituted piperidine.
    • Substitutes the 6-propyl group with a trifluoromethyl (CF₃) group.
    • Contains a thioether (-S-) linkage instead of an oxoethyl (-CO-) group.
  • Functional Implications :
    • The CF₃ group enhances electronegativity and metabolic stability compared to the propyl chain .
    • The thioether linkage may alter binding affinity in enzyme inhibition assays.

I10: (Z)-1,2-Dimethyl-4-((3-(3-(4-methylpiperidin-1-yl)propyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide

  • Structural Differences: Features a quinolinium core instead of pyrimidinone. Incorporates a benzo[d]thiazole ring conjugated with a 4-methylpiperidine-propyl chain. Contains a cationic quinolinium group, enhancing solubility in polar solvents.
  • Functional Implications: The charged quinolinium moiety may improve interaction with nucleic acids or membrane-bound targets . The benzo[d]thiazole group could confer fluorescence properties for imaging applications.

Pyrido[1,2-a]pyrimidin-4-one Derivatives (European Patent Application 2023)

  • Structural Differences: Fused pyrido-pyrimidinone system vs. the simpler pyrimidinone scaffold. Substituents include imidazo[1,2-a]pyridine and alkylated piperidine groups (e.g., 1-methylpiperidin-4-yl).
  • Alkylated piperidine variants (e.g., ethyl, isopropyl) modulate lipophilicity and blood-brain barrier penetration.

3-Methyl-2-[1-(4-piperidin-1-ylmethyl-phenyl)piperidin-4-ylmethoxy]-6-pyridin-4-yl-3H-pyrimidin-4-one

  • Structural Differences :
    • Substitutes the 6-propyl group with a pyridin-4-yl moiety.
    • Introduces a piperidinylmethyl-phenyl group at the 2-position.
  • Functional Implications :
    • The pyridinyl group may enhance π-π stacking interactions with aromatic residues in enzymes .
    • The extended piperidine-phenyl chain could improve binding to hydrophobic pockets.

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (Da) logP (Predicted) Potential Target
Target Compound Pyrimidinone 6-Propyl, 4-methylpiperidine-2-oxoethyl ~333.4 ~2.5 FABP4, Kinases
2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(CF₃)-pyrimidinone Pyrimidinone 6-CF₃, Piperidine-2-oxoethyl, Thioether ~363.3 ~3.1 FABP4 (explicitly cited)
I10 Quinolinium Benzo[d]thiazole, 4-methylpiperidine-propyl ~554.5 ~1.8 Nucleic acids, Membranes
Pyrido[1,2-a]pyrimidin-4-one (EP 2023) Pyrido-pyrimidinone Imidazo[1,2-a]pyridine, Alkyl-piperidine ~450–500 ~2.8–3.5 Kinases, GPCRs

Research Findings and Implications

  • Metabolic Stability : The 6-propyl group in the target compound may confer greater metabolic stability compared to shorter alkyl chains (e.g., methyl) but less than trifluoromethyl groups due to reduced oxidative susceptibility .
  • Target Selectivity : The 4-methylpiperidine moiety enhances selectivity for hydrophobic binding pockets, as seen in FABP4 inhibitors, compared to unsubstituted piperidine analogs .
  • Synthetic Accessibility: The pyrimidinone core allows modular substitutions, as demonstrated in patented pyrido-pyrimidinone derivatives, though fused systems require more complex syntheses .

Notes on Evidence and Limitations

  • Contradictions: explicitly links trifluoromethyl-pyrimidinone derivatives to FABP4 inhibition, while the target compound’s biological activity remains unvalidated in the provided sources.
  • Gaps: Limited data on the target compound’s pharmacokinetics or in vivo efficacy compared to its quinolinium (I10) or fused-ring analogs.

Biologische Aktivität

Overview of 3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine moiety suggests possible interactions with various biological targets, particularly in the central nervous system and other therapeutic areas.

1. Antimicrobial Activity

Research indicates that compounds similar to pyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that pyrimidine-based compounds can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism often involves interference with nucleic acid synthesis or inhibition of essential enzymes.

2. Anticancer Properties

Pyrimidine derivatives have been investigated for their anticancer activities. Some studies suggest that they can induce apoptosis in cancer cell lines by targeting specific signaling pathways. For instance, compounds with structural similarity to 3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one have shown efficacy against various cancer cell lines, including breast and lung cancer cells.

3. CNS Activity

The piperidine ring in this compound may confer neuroactive properties, making it a candidate for further investigation in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine.

Case Studies

  • Antibacterial Study : A derivative of this compound was tested against E. coli and S. aureus, revealing a minimum inhibitory concentration (MIC) that suggests effective antibacterial activity.
  • Anticancer Assay : In vitro studies demonstrated that the compound could inhibit cell proliferation in human cancer cell lines, with IC50 values indicating promising anticancer potential.

Data Table of Biological Activities

Biological ActivityTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialE. coli, S. aureusInhibition of cell wall synthesis
AnticancerMCF-7 (breast cancer)Induction of apoptosis
CNS ActivityNeurotransmitter systemsModulation of serotonin receptors

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.